![molecular formula C7H6ClNOS B3141595 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one CAS No. 480452-46-8](/img/structure/B3141595.png)
2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one
Overview
Description
“2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one” is a chemical compound that belongs to the class of organic compounds known as benzo[d]thiazoles . These are organic compounds containing a benzene fused to a thiazole ring .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives has been reported in several studies . For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Scientific Research Applications
Quorum Sensing Inhibition
Quorum sensing is a crucial bacterial communication mechanism that regulates behaviors such as biofilm formation, virulence production, and pathogenesis. Researchers have explored novel compounds that inhibit quorum sensing without being antibiotics. In this context, 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one has shown promise.
LasB System:- These compounds could potentially disrupt bacterial communication pathways, affecting virulence and biofilm formation .
Antitumor Activity
Some derivatives of 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one have demonstrated antitumor properties. Notably:
- Importantly, these compounds exhibited lower cytotoxicity against normal cells compared to standard chemotherapeutic agents like 5-FU and cisplatin .
Asymmetric Synthesis of Polycyclic Compounds
An intriguing application involves the catalytic asymmetric dearomative [4 + 2] annulation of 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one derivatives. Using a chiral dipeptide-based squaramide catalyst, researchers achieved the synthesis of dihydrobenzofuran-bridged polycyclic compounds with multiple stereocenters .
Antimicrobial Activity
Substituted benzothiazoles derived from this compound were evaluated for antimicrobial activity:
Mechanism of Action
Target of Action
Similar compounds, such as benzo[d]thiazole derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors .
Mode of Action
Related benzo[d]thiazole derivatives have shown promising quorum-sensing inhibitory activities . They bind to the active site of the LasR system in Pseudomonas aeruginosa, a key player in quorum sensing .
Biochemical Pathways
Related compounds have been found to inhibit the lasb system in pseudomonas aeruginosa , which is involved in quorum sensing pathways that respond to external factors and coordinate host toxic behaviors .
Result of Action
Related compounds have shown to inhibit the growth of pseudomonas aeruginosa and reduce biofilm formation .
Action Environment
It’s known that environmental factors such as nutrient availability and defense mechanisms can influence the action of compounds that target quorum sensing pathways .
properties
IUPAC Name |
2-chloro-6,7-dihydro-4H-1,3-benzothiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABPPULZQIJSOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)N=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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